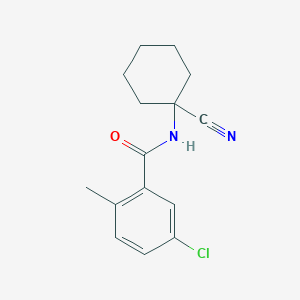

Benzonitrile, 3-(2-hydroxybenzylidenamino)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

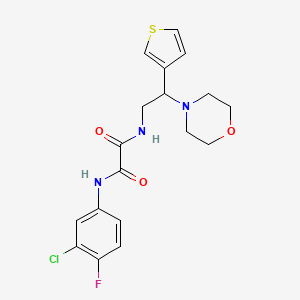

“Benzonitrile, 3-(2-hydroxybenzylidenamino)-” is a chemical compound with diverse applications in scientific research. It belongs to the nitriles class of organic compounds, which are characterized by a carbon-nitrogen triple bond .

Molecular Structure Analysis

The molecular structure of benzonitrile features an aromatic benzene ring connected to a nitrile functional group (-C≡N) . This simple yet crucial structural configuration contributes to the compound’s reactivity and polarity . The presence of a nitrile group makes benzonitrile a potent electrophile, thus readily participating in numerous chemical reactions .

Chemical Reactions Analysis

Benzonitrile is a versatile chemical that plays key roles in the synthesis of benzoic acid, benzylamine, benzamide, pesticides, and dyes . It is also a prominent intermediate for the production of benzoguanamine, which is a widely used advanced coating . Classical methods for benzonitrile synthesis are the cyanation of benzene halides, toluene halides and ammonia reaction, ammoxidation of toluene, ammonia and air, benzoic acid and urea reaction, and the cyanidation of benzaldehyde .

Physical And Chemical Properties Analysis

Benzonitrile is a colorless liquid that emits a faint, almond-like odor . At room temperature, it exhibits a boiling point of 191°C and a melting point of -13°C . It is slightly soluble in water, but can dissolve readily in organic solvents such as ethanol, ether, and chloroform .

Wissenschaftliche Forschungsanwendungen

Synthesis and Material Science Applications

Benzonitrile, 3-(2-hydroxybenzylidenamino)-, serves as a precursor in the synthesis of complex molecules and materials. For instance, it is utilized in the creation of cis dioxido-vanadium(V) complexes, which have been studied for their antimicrobial activities against a range of bacteria and fungi. These complexes show potential in the development of new antimicrobial agents, highlighting the compound's role in synthesizing bioactive materials (Sheikhshoaie et al., 2016).

Microbial Degradation and Environmental Implications

The compound is also a subject of study in environmental pollution, specifically in understanding the microbial degradation of benzonitrile herbicides. Research in this area provides insights into degradation pathways, persistent metabolites, and the diversity of degrader organisms, contributing to the environmental fate assessment of structurally related benzonitrile herbicides (Holtze et al., 2008).

Antimicrobial and Antibacterial Research

Research on benzonitrile derivatives includes the exploration of their antibacterial activities. Novel 3-Hydroxy benzoic acid hybrid derivatives have been synthesized and tested for potential antibacterial properties, suggesting the utility of benzonitrile, 3-(2-hydroxybenzylidenamino)-, in developing new antibacterial agents (Satpute et al., 2018).

Exploring Photodynamic Therapy for Cancer

Moreover, benzonitrile, 3-(2-hydroxybenzylidenamino)-, and its derivatives are investigated for their potential in photodynamic therapy (PDT) for cancer. Hydroxyphthalocyanines, synthesized from benzyl-substituted phthalonitriles, have been evaluated for their efficacy as sensitizers in PDT, offering a promising avenue for cancer treatment research (Hu et al., 1998).

Eigenschaften

IUPAC Name |

3-[(2-hydroxyphenyl)methylideneamino]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O/c15-9-11-4-3-6-13(8-11)16-10-12-5-1-2-7-14(12)17/h1-8,10,17H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNEKPPWOMPRBIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NC2=CC=CC(=C2)C#N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(Trifluoromethyl)-1-azabicyclo[2.2.2]octan-3-yl]prop-2-enamide](/img/structure/B2721632.png)

![(E)-N-(3-(2-ethoxyethyl)-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-(3-methoxyphenyl)acetamide](/img/structure/B2721633.png)

![7-[4-(1H-1,3-benzimidazol-1-yl)phenyl]-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2721635.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2721639.png)

![4-(5-(Tert-butyl)-3-(2-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B2721645.png)

![6-ethyl-1,3-dimethyl-5-((2-(piperidin-1-yl)ethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2721646.png)

![6-[(1,1,1-Trifluoropropan-2-yl)oxy]imidazo[1,2-b]pyridazine](/img/structure/B2721654.png)